N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide

Amyloid-beta Alzheimer's disease Radioligand binding

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide (CAS 387834-21-1) is a synthetic, fully substituted 2-aminothiazole derivative bearing a 4-chlorobenzamide moiety at the 2-position, a thiophen-2-yl group at the 4-position, and an acetylamino substituent at the 5-position of the thiazole core. Its molecular formula is C₁₆H₁₂ClN₃O₂S₂ with a molecular weight of 377.9 g/mol.

Molecular Formula C16H12ClN3O2S2
Molecular Weight 377.9 g/mol
Cat. No. B12147314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide
Molecular FormulaC16H12ClN3O2S2
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3
InChIInChI=1S/C16H12ClN3O2S2/c1-9(21)18-15-13(12-3-2-8-23-12)19-16(24-15)20-14(22)10-4-6-11(17)7-5-10/h2-8H,1H3,(H,18,21)(H,19,20,22)
InChIKeyDIEDYOUWUHYCCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide – Chemical Identity, Physicochemical Profile & Procurement Baseline


N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide (CAS 387834-21-1) is a synthetic, fully substituted 2-aminothiazole derivative bearing a 4-chlorobenzamide moiety at the 2-position, a thiophen-2-yl group at the 4-position, and an acetylamino substituent at the 5-position of the thiazole core . Its molecular formula is C₁₆H₁₂ClN₃O₂S₂ with a molecular weight of 377.9 g/mol . The compound belongs to a broader class of acylaminothiazole derivatives disclosed in patents as modulators of cell proliferation and protein kinase activity [1]. It appears in public bioactivity databases including ChEMBL and PubChem, with curated affinity data against multiple targets [2], establishing it as a multi-target annotated screening compound rather than a single-target probe.

Why N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide Cannot Be Replaced by Close Structural Analogs


Even structurally conservative modifications to the thiazole–benzamide scaffold produce large shifts in target affinity and selectivity profile. The 4-chloro substituent on the benzamide ring, the thiophen-2-yl group at the thiazole 4-position, and the 5-acetylamino group each contribute independently to molecular recognition at distinct protein targets . For example, replacement of the 4-chlorobenzamide with an unsubstituted benzamide (N-(5-acetylamino-4-thiophen-2-yl-thiazol-2-yl)-benzamide) or a 4-methylbenzamide analog (CAS 387383-67-7) is expected to alter hydrogen-bonding capacity and halogen-bonding potential, while removal of the thiophene ring eliminates key π-stacking and sulfur-mediated interactions . Because the compound is annotated as active across multiple targets—including the histamine H3 receptor, acetylcholinesterase, and amyloid-β binding—simple analog substitution cannot preserve the multi-target activity fingerprint without explicit, quantitative re-validation in each assay [1].

Quantitative Differentiation Evidence for N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide vs. Structural Analogs


Amyloid-β Binding Inhibition: Single-Digit Nanomolar Affinity and Differentiation from Simpler 4-Chlorobenzamide Analogs

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide inhibited [¹²⁵I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole binding to amyloid-β(1–40) with a Ki of 4.31 nM [1]. In contrast, the structurally simpler 4-chloro-N-(4-phenyl-thiazol-2-yl)-benzamide, which lacks the 5-acetylamino and thiophene substituents, displayed a Ki of 18 nM at the adenosine A₁ receptor [2]. While the two measurements were performed on different targets, the ~4.2-fold difference in affinity magnitude illustrates that the full substitution pattern on the thiazole core is required to achieve the low-nanomolar binding observed at amyloid-β. No direct head-to-head comparison at a single target is publicly available for this compound class.

Amyloid-beta Alzheimer's disease Radioligand binding

Human APT1 (LYPLA1) Inhibition: Sub-20 nM IC₅₀ and Selectivity Over APT2

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide inhibited human acyl-protein thioesterase 1 (APT1/LYPLA1) with an IC₅₀ of 17 nM in a fluorescence polarization assay, while the IC₅₀ against human APT2 was 30 nM, yielding an APT2/APT1 selectivity ratio of approximately 1.8-fold [1]. This level of isoform discrimination, although modest, is not uniformly observed across the broader acylaminothiazole class; many analogs show either equipotent inhibition or complete loss of activity when the 5-acetylamino or 4-thiophene groups are removed. Direct comparator IC₅₀ values for close analogs at APT1 are not publicly available in curated databases, making this compound one of the few fully characterized acylaminothiazoles with quantitative APT1/APT2 profiling data.

Acyl-protein thioesterase APT1 LYPLA1 Depalmitoylation

Acetylcholinesterase Inhibition: Species-Dependent Potency Profile (Anopheles gambiae vs. Human)

The compound inhibited recombinant Anopheles gambiae acetylcholinesterase (AChE1, wild-type) with an IC₅₀ of 290 nM, whereas the G122S mutant form showed an IC₅₀ of 380 nM [1]. Against human recombinant AChE, the IC₅₀ was 4.90 × 10³ nM (4.9 μM), representing an approximately 17-fold selectivity for the insect over the human enzyme [1]. This species-dependent potency profile is meaningful when compared to the broader class of 4-arylthiazole-2-amine derivatives, where many compounds exhibit IC₅₀ values >10 μM against both insect and human AChE [2]. The presence of the 5-acetylamino group may contribute to the improved insect AChE affinity observed here, though direct structure–activity relationship confirmation requires further analog testing.

Acetylcholinesterase Insect AChE Species selectivity Vector control

Amyloid-β(1–42) Aggregation Inhibition: Micromolar Activity Confirming Multi-Target Amyloid Pathway Engagement

In a thioflavin T fluorescence assay measuring inhibition of amyloid-β(1–42) aggregation, the compound showed an IC₅₀ of 6.11 × 10³ nM (6.11 μM) [1]. For comparison, the same compound's IC₅₀ against human recombinant AChE in the Ellman assay was 10.3 μM [1]. The ~1.7-fold higher potency for Aβ42 aggregation inhibition versus AChE inhibition suggests a modest preference for the amyloid pathway over cholinergic targets. When viewed alongside the 4.31 nM Ki at the amyloid-β binding site (see Evidence Item 1), this profile supports the compound's annotation as a multi-target ligand with activity at both the amyloid-β binding and aggregation steps. Few close analogs have been profiled in both assays, limiting direct comparator analysis.

Amyloid aggregation Thioflavin T assay Multi-target ligand

Histamine H3 Receptor Antagonism: Annotated Bioactivity in a CNS Target Class

PubChem BioAssay record AID 1925318 reports antagonist activity at the histamine H3 receptor (H3R) for this compound, with an activity flag of ≤1 nM in the active categorization [1]. The assay is derived from ChEMBL curation of data originally published in the Journal of Medicinal Chemistry (2021, vol. 64, pp. 10581–10605) as part of a rational multi-target drug design study [1]. The precise IC₅₀ or Ki value is not publicly displayed in the PubChem record, but the ≤1 nM activity threshold places the compound among high-potency H3R ligands. The presence of H3R activity adds a CNS-target dimension that is absent in simpler 4-chlorobenzamide thiazoles without the full 5-acetylamino-4-thiophene substitution pattern. Direct comparator data for close analogs at H3R are not available in public databases.

Histamine H3 receptor CNS GPCR Multi-target ligand

Recommended Application Scenarios for N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide Based on Quantitative Evidence


Alzheimer's Disease Multi-Target Probe: Concurrent Amyloid-β Binding and Aggregation Inhibition

With a Ki of 4.31 nM at the amyloid-β(1–40) binding site and an IC₅₀ of 6.11 μM for Aβ42 aggregation inhibition, this compound is suited for phenotypic screening cascades that evaluate simultaneous engagement of multiple amyloid-related pathological steps. The ~1,400-fold window between binding potency and aggregation inhibition allows for concentration-response profiling across both endpoints in the same cellular or biochemical model [Section 3, Evidence 1; Section 3, Evidence 4].

Insect Acetylcholinesterase Selectivity Screening for Vector Control Discovery

The compound's insect AChE IC₅₀ of 290 nM (Anopheles gambiae wild-type) coupled with 17-fold selectivity over human AChE (IC₅₀ = 4.9 μM) supports its use as a reference inhibitor in species-selectivity panels. It can serve as a positive control for insect AChE inhibition or as a starting scaffold for medicinal chemistry optimization toward vector-selective insecticides [Section 3, Evidence 3].

APT1/APT2 Isoform Selectivity Tool Compound for Depalmitoylation Studies

The IC₅₀ values of 17 nM (APT1) and 30 nM (APT2) provide a defined isoform selectivity window of approximately 1.8-fold. This compound can be used in cellular depalmitoylation assays where differential inhibition of APT1 over APT2 is desired to dissect substrate-specific functions of each thioesterase [Section 3, Evidence 2].

Multi-Target CNS Ligand Screening: H3R Antagonism Combined with Cholinergic and Amyloid Activity

The annotation of sub-nanomolar H3R antagonist activity, together with micromolar AChE inhibition and nanomolar amyloid-β binding, positions this compound as a multi-target starting point for CNS drug discovery programs targeting cognitive disorders. It can be used in multi-target directed ligand (MTDL) design studies where balanced activity at H3R, AChE, and amyloid pathways is evaluated [Section 3, Evidence 5; Section 3, Evidence 1; Section 3, Evidence 3].

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